molecular formula C14H19BrFNO3 B8169265 tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate

tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate

Cat. No.: B8169265
M. Wt: 348.21 g/mol
InChI Key: TVFYPQNUKNTOPY-UHFFFAOYSA-N
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Description

tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-fluorophenoxy moiety, and a propylcarbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-fluorophenol and tert-butyl carbamate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol group.

    Coupling Reaction: The deprotonated phenol is then reacted with 3-bromopropyl isocyanate to form the desired carbamate linkage. This step may require the use of a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products depend on the specific functional groups targeted in the reaction.

    Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. The presence of the carbamate group can impart specific biological activities, making it useful in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features can be leveraged to design drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-2-fluorophenyl)carbamate
  • tert-Butyl (4-bromo-3-fluorophenyl)carbamate
  • tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate

Uniqueness

tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This arrangement can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(2-bromo-3-fluorophenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(16)12(11)15/h4,6-7H,5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYPQNUKNTOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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